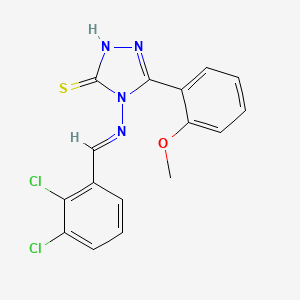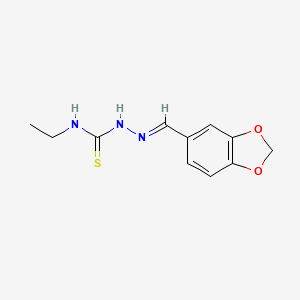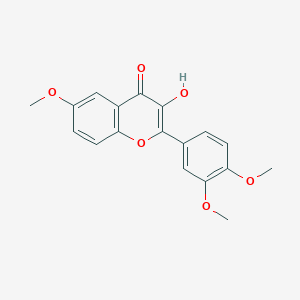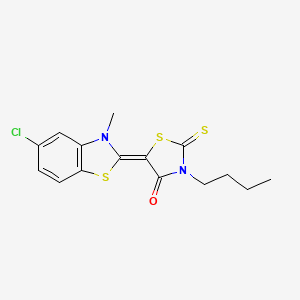
4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,3-Dicloro-bencilideno)amino)-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo conocido por su estructura química única y aplicaciones potenciales en varios campos científicos. Este compuesto presenta un anillo triazol, que es un anillo de cinco miembros que contiene tres átomos de nitrógeno, y está sustituido con un grupo dicloro-bencilideno y un grupo metoxifenilo. La presencia de estos grupos funcionales contribuye a sus propiedades químicas y reactividad distintas.
Métodos De Preparación
La síntesis de 4-((2,3-Dicloro-bencilideno)amino)-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol generalmente implica la condensación de 2,3-dicloro-benzaldehído con 4-amino-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y puede requerir el uso de un catalizador para facilitar la reacción. El producto resultante se purifica luego mediante recristalización o cromatografía para obtener el compuesto deseado en alta pureza.
Análisis De Reacciones Químicas
4-((2,3-Dicloro-bencilideno)amino)-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la reducción del grupo imina a una amina.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde los átomos de cloro en el grupo dicloro-bencilideno son reemplazados por otros nucleófilos como aminas o tioles.
Condensación: Puede participar en reacciones de condensación con varios compuestos carbonílicos, formando nuevos enlaces carbono-nitrógeno y expandiendo su diversidad química.
Aplicaciones Científicas De Investigación
Química: Sirve como un intermedio valioso en la síntesis de moléculas orgánicas más complejas y se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Biología: El compuesto ha mostrado promesa en estudios biológicos, particularmente en el desarrollo de nuevos medicamentos y agentes terapéuticos debido a su bioactividad potencial.
Medicina: La investigación ha indicado que este compuesto puede poseer propiedades antimicrobianas, antifúngicas y anticancerígenas, lo que lo convierte en un candidato para una mayor investigación en aplicaciones farmacéuticas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales, incluidos polímeros y recubrimientos, debido a su estructura química y reactividad únicas.
Mecanismo De Acción
El mecanismo de acción de 4-((2,3-Dicloro-bencilideno)amino)-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol involucra su interacción con objetivos y vías moleculares específicos. El anillo triazol y los grupos funcionales del compuesto le permiten unirse a enzimas y receptores, potencialmente inhibiendo su actividad o modulando su función. Esta interacción puede conducir a varios efectos biológicos, como actividad antimicrobiana o anticancerígena, dependiendo del objetivo y la vía específicos involucrados.
Comparación Con Compuestos Similares
Cuando se compara con otros compuestos similares, 4-((2,3-Dicloro-bencilideno)amino)-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol destaca por su combinación única de grupos funcionales y propiedades químicas. Los compuestos similares incluyen:
4-((2,4-Dicloro-bencilideno)amino)-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol: Difieren por la posición de los átomos de cloro en el grupo bencilideno, lo que puede afectar su reactividad y actividad biológica.
4-((2,3-Dicloro-bencilideno)amino)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-tiol:
4-((2,3-Dicloro-bencilideno)amino)-5-(2-hidroxifenil)-4H-1,2,4-triazol-3-tiol: Sustituyendo el grupo metoxi por un grupo hidroxilo, lo que puede alterar su solubilidad e interacción con los objetivos biológicos.
Estas comparaciones resaltan la singularidad de 4-((2,3-Dicloro-bencilideno)amino)-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol y su potencial para diversas aplicaciones en investigación científica e industria.
Propiedades
Número CAS |
478256-59-6 |
|---|---|
Fórmula molecular |
C16H12Cl2N4OS |
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-13-8-3-2-6-11(13)15-20-21-16(24)22(15)19-9-10-5-4-7-12(17)14(10)18/h2-9H,1H3,(H,21,24)/b19-9+ |
Clave InChI |
PBEWVRYLGJYDNZ-DJKKODMXSA-N |
SMILES isomérico |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)


![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)


![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)


![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)


![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)

